Flumazenil F-18
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
790234-73-0 |
|---|---|
Molecular Formula |
C15H14FN3O3 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
ethyl 8-(18F)fluoranyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3/i16-1 |
InChI Key |
OFBIFZUFASYYRE-GKTGUEEDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)[18F])C |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C |
Origin of Product |
United States |
Radiochemistry and Advanced Synthesis Methodologies of 18f Flumazenil
Precursor Chemistry and Design for [18F]Fluorination
The choice of precursor is fundamental to the success of the radiosynthesis of [18F]Flumazenil. The development has progressed from classical nitro-aromatic precursors to more advanced iodonium (B1229267) salt and organometallic precursors, each offering distinct advantages and challenges in the incorporation of the fluorine-18 (B77423) radionuclide.
Nitro-Flumazenil Precursors and Their Limitations in Radiochemical Yield
The most common and historically established method for preparing [18F]Flumazenil involves the nucleophilic aromatic substitution (SNAr) reaction on a nitro-substituted precursor, often referred to as nitromazenil (ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a] Current time information in Bangalore, IN.kanazawa-u.ac.jpbenzodiazepine-3-carboxylate). nih.govkanazawa-u.ac.jp In this approach, the nitro group (–NO2) serves as the leaving group, which is displaced by the [18F]fluoride ion.
However, this method is known for its significant limitations. The aromatic ring in the precursor is not strongly activated, making the SNAr reaction inherently slow and inefficient. nih.govresearchgate.net Consequently, harsh reaction conditions are required, typically involving high temperatures (130-160°C) and extended reaction times (up to 30 minutes). kanazawa-u.ac.jpsnmjournals.org These conditions can lead to the degradation of the radiotracer. kanazawa-u.ac.jp
A major drawback of using nitro-flumazenil precursors is the low and often variable radiochemical yield (RCY). While some optimized procedures report decay-corrected yields in the range of 15-30%, many laboratories report much lower and inconsistent yields, sometimes as low as 2-12%. mdpi.comresearchgate.netpsu.edu This lack of reproducibility and low efficiency makes it challenging to produce sufficient quantities for routine clinical use, especially for multi-center trials. researchgate.netsnmjournals.org Furthermore, the separation of the final [18F]Flumazenil product from the unreacted nitro-precursor can be difficult, potentially impacting the specific activity of the final product. nih.govresearchgate.net
Reported Radiochemical Yields for Nitro-Flumazenil Precursors
| Precursor | Reaction Conditions | Radiochemical Yield (RCY) | Source |
|---|---|---|---|
| Nitromazenil | 160°C, 30 min, K18F/Kryptofix, DMF | ~30% | mdpi.comresearchgate.net |
| Nitromazenil | Automated synthesizer, 90 min total | 15–20% (decay-corrected) | mdpi.com |
| Nitromazenil | 160°C, 30 min, automated module | 19 ± 3% (incorporation), 15 ± 2% (final) | snmjournals.org |
| Nitromazenil | Conventional heating | 3–12% | researchgate.net |
| Nitromazenil | Microwave heating, 160°C, 5 min | 26 ± 4% (end of bombardment) | kanazawa-u.ac.jp |
Diaryl Iodonium Salt Precursors and Radiochemical Yield Optimization
To overcome the limitations of nitro-precursors, diaryl iodonium salts have been developed as a highly efficient alternative. psu.edu These precursors function without the need for strong electron-withdrawing activating groups, which is a major advantage for labeling electron-rich aromatic rings where classical SNAr reactions fail or give negligible yields. psu.edu
The strategy involves a diaryl iodonium salt where one aryl group is the flumazenil (B1672878) moiety and the other is a "dispensable" or auxiliary ring. The selectivity of the [18F]fluoride attack depends on the electronic properties of the two aryl groups. By using an electron-rich auxiliary ring, the nucleophilic attack is preferentially directed to the more electron-deficient carbon atom on the flumazenil scaffold. snmjournals.orgresearchgate.net
Significant optimization has focused on the nature of the auxiliary ring and the reaction conditions. The 4-methylphenyl-mazenil iodonium tosylate precursor has emerged as particularly effective. rsc.orggoogle.com Optimal conditions typically involve reacting the precursor with the K[18F]F/Kryptofix 2.2.2 complex in a solvent like N,N-dimethylformamide (DMF) at around 150°C for a short duration of 5 minutes. rsc.orggoogle.com The use of a radical scavenger, such as TEMPO, is also crucial to prevent side reactions. google.comresearchgate.net
This approach has consistently demonstrated high and reproducible radiochemical yields, often reaching 63-75% (decay-corrected). rsc.orggoogle.comgoogle.com The high efficiency and reliability have enabled the successful automation of [18F]Flumazenil synthesis on commercial modules, making it a viable method for routine, large-scale clinical production. snmjournals.orgresearchgate.net Over a two-year period involving 81 productions, an automated synthesis using a 4-methylphenyl-mazenil iodonium tosylate precursor achieved a mean decay-corrected RCY of 53.2 ± 6.2%. snmjournals.org
Radiochemical Yields for Diaryl Iodonium Salt Precursors
| Precursor | Reaction Conditions | Radiochemical Yield (RCY) | Source |
|---|---|---|---|
| 4-methylphenyl-mazenil iodonium tosylate | 150°C, 5 min, K2.2.2/K2CO3, TEMPO, DMF | 67.2 ± 2.7% (decay-corrected) | psu.edursc.org |
| 4-methylphenyl-mazenil iodonium tosylate | Automated synthesis, 60 min total | 63.5 ± 3.2% (decay-corrected, n=26) | researchgate.netrsc.org |
| 4-methylphenyl-mazenil iodonium tosylate | Automated synthesis, 2-year production (n=81) | 53.2 ± 6.2% (decay-corrected) | snmjournals.org |
| 4-methylphenyl-mazenil-iodonium salt | 150°C, 5 min | 70-75% | google.comgoogle.com |
Stannyl (B1234572) Precursors for Copper-Mediated Late-Stage Radiofluorination
More recent advancements in radiochemistry have introduced copper-mediated methods for late-stage radiofluorination, utilizing organometallic precursors like aryl stannanes (organotin compounds). mdpi.comacs.org This technique represents a powerful strategy for forming aryl–18F bonds under conditions that can be milder than traditional SNAr reactions. acs.org
For the synthesis of [18F]Flumazenil, a trimethylstannyl-flumazenil precursor is used. mdpi.comresearchgate.net The radiofluorination is catalyzed by a copper complex, such as copper (II) triflate with pyridine, in a solvent like dimethylacetamide (DMA). mdpi.comresearchgate.net This method has been successfully automated, affording [18F]Flumazenil with good yield and high purity. mdpi.com An automated synthesis using a stannyl precursor provided a decay-corrected yield of 22.2 ± 2.7% after an 80-minute process. mdpi.comresearchgate.net
This copper-mediated approach is a significant addition to the synthetic toolkit, providing a robust alternative to both the nitro- and iodonium salt-based methods. mdpi.comnih.gov It effectively fills a gap in available late-stage fluorination techniques and has been shown to be compatible with a range of clinically relevant radiotracers. acs.org
[18F]Fluorination Reaction Optimization Strategies
The efficiency of incorporating the [18F]fluoride ion into the flumazenil scaffold is highly dependent on the reaction mechanism and conditions. Key strategies have focused on optimizing the classic nucleophilic aromatic substitution and developing novel transition-metal-mediated techniques.
Nucleophilic Aromatic Substitution (SNAr) with [18F]Fluoride Ion
Nucleophilic aromatic substitution (SNAr) is the foundational reaction for synthesizing [18F]Flumazenil from its nitro-precursor. nih.gov The mechanism requires the aromatic ring to be "activated" by an electron-withdrawing group (like the –NO2 group) positioned ortho or para to the leaving group. nih.govresearchgate.net This activation reduces the electron density at the target carbon, making it susceptible to attack by the nucleophilic [18F]fluoride ion and stabilizing the intermediate Meisenheimer complex. nih.gov
However, in the case of nitromazenil, the nitro group is in the meta position relative to the imidazobenzodiazepine structure, providing relatively poor activation for the SNAr reaction. nih.gov This necessitates harsh reaction conditions, such as high temperatures (≥130°C), to drive the reaction forward. nih.govkanazawa-u.ac.jp Optimization strategies have focused on the choice of solvent (typically aprotic polar solvents like DMF or DMSO), the base (e.g., potassium carbonate with Kryptofix 2.2.2 to create a "naked" and more reactive fluoride (B91410) ion), and temperature. kanazawa-u.ac.jpresearchgate.net Microwave heating has also been explored to shorten reaction times and potentially improve yields by rapidly achieving the high temperatures required. kanazawa-u.ac.jp Despite these efforts, the SNAr approach with nitro-precursors remains plagued by low and inconsistent yields. nih.govpsu.edu
Copper-Mediated Radiofluorination Techniques
Copper-mediated radiofluorination has emerged as a transformative technique for labeling aromatic compounds, including [18F]Flumazenil. mdpi.comnih.gov This method can be applied to precursors that are not amenable to traditional SNAr, such as aryl stannanes and aryl boronic esters. mdpi.comrsc.org
In this reaction, a copper(II) salt, often in combination with a ligand like pyridine, facilitates the transfer of the [18F]fluoride ion from the [K/K2.2.2]+[18F]- complex to the organometallic precursor. mdpi.comacs.org The reaction with a stannyl precursor has been optimized with respect to temperature and time, showing a strong dependence on these parameters for achieving good radiochemical yields. mdpi.comresearchgate.net Similarly, a copper-mediated reaction using a boronate ester precursor (FMZ-BPin) has been developed and automated on a cassette-based system, yielding multi-patient doses of [18F]Flumazenil. nih.gov This automated process, starting with high initial activity, produced [18F]FMZ in a non-decay-corrected yield of 35 ± 5%. nih.gov
These copper-mediated techniques offer a significant improvement over the SNAr method, providing higher and more reliable yields and expanding the range of suitable precursors for the synthesis of [18F]Flumazenil. nih.govmdpi.com
Influence of Reaction Conditions on Radiochemical Yield
The synthesis of [¹⁸F]Flumazenil is a nuanced process where the interplay of temperature, solvent, catalytic systems, and the nature of the precursor molecule dictates the final radiochemical yield (RCY). Decades of research have been dedicated to fine-tuning these parameters to enhance the efficiency and robustness of the radiosynthesis.
Temperature Optimization
Reaction temperature is a critical variable in the nucleophilic substitution reaction for the synthesis of [¹⁸F]Flumazenil. The optimal temperature is a delicate balance between providing sufficient energy to overcome the activation barrier of the reaction and preventing the thermal degradation of the precursor and the final product. kanazawa-u.ac.jp
Studies have explored a wide range of temperatures, typically from 100°C to 180°C. For the traditional nucleophilic substitution on a nitro-precursor (nitro-flumazenil), temperatures around 160°C have been frequently reported as optimal. kanazawa-u.ac.jpsnmjournals.orgsnmjournals.org For instance, one study achieved the highest radiochemical yields in dimethylformamide (DMF) at 160°C with a reaction time of 30 minutes. snmjournals.orgsnmjournals.org Another microwave-assisted synthesis also identified 160°C as the optimal temperature, noting that lower yields at higher temperatures could be due to the degradation of [¹⁸F]Flumazenil. kanazawa-u.ac.jp
Conversely, newer methods involving different precursors or catalysts may operate efficiently at lower temperatures. For example, a copper-mediated radiofluorination of a stannyl precursor found the optimal temperature to be 120°C. mdpi.comnih.gov Increasing the temperature to 140°C did not improve the radiochemical yield in this case. mdpi.comnih.gov Similarly, when using diaryliodonium salt precursors, an optimal reaction temperature of 150°C was identified. google.comsnmjournals.orggoogle.com It is recommended to conduct the reaction below 160°C for the stable operation of automated synthesis apparatus. google.com Isotopic exchange methods have been shown to be effective at temperatures as low as 110°C to 130°C. researchgate.netnih.gov
Table 1: Effect of Temperature on [¹⁸F]Flumazenil Radiochemical Yield
| Precursor Type | Catalyst System | Solvent | Optimal Temperature (°C) | Radiochemical Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitro-flumazenil | K₂CO₃/Kryptofix 2.2.2 | DMF | 160 | ~30 | snmjournals.orgsnmjournals.org |
| Nitro-flumazenil | K₂CO₃/Kryptofix 2.2.2 | DMF | 160 | 40 ± 5 (incorporation) | kanazawa-u.ac.jp |
| Diaryliodonium salt | K₂CO₃/Kryptofix 2.2.2 | DMF | 150 | 70-75 | google.comgoogle.com |
| Stannyl precursor | Copper(II) triflate/Pyridine | DMA | 120 | 58.1 | mdpi.comnih.gov |
| Flumazenil (Isotopic Exchange) | K₂CO₃/Kryptofix 2.2.2 | DMSO | 130 | 62 ± 8 | researchgate.net |
Solvent Effects (e.g., Dimethylformamide)
The choice of solvent is crucial as it must dissolve the precursor and the reagents while facilitating the nucleophilic substitution reaction. Aprotic polar solvents are generally preferred for [¹⁸F]fluorination reactions. Among the commonly used solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724), DMF is frequently cited as the solvent of choice for the synthesis of [¹⁸F]Flumazenil, particularly when using nitro- or diaryliodonium salt precursors. kanazawa-u.ac.jpgoogle.comgoogle.com
In a microwave-based synthesis, DMF was determined to be the most appropriate solvent, providing higher yields and fewer ¹⁸F-labeled by-products compared to acetonitrile and DMSO. kanazawa-u.ac.jp Similarly, for the synthesis using diaryliodonium salt precursors, DMF yielded better results than acetonitrile or DMSO. google.comgoogle.com However, in some instances, other solvents have been used effectively. For the isotopic exchange method, DMSO was the solvent used to achieve a high radiofluorination efficiency of 62 ± 8%. researchgate.net In copper-mediated reactions, N,N-dimethylacetamide (DMA) has been employed successfully. nih.gov
Catalyst Systems (e.g., Kryptofix 2.2.2/Potassium Carbonate, Copper(II) Triflate)
The nucleophilicity of the [¹⁸F]fluoride ion is enhanced by a phase-transfer catalyst, which sequesters the counter-ion (typically potassium). The most common system is a combination of Kryptofix 2.2.2 (K₂₂₂) and a weak base like potassium carbonate (K₂CO₃). nih.govjbuon.com This system effectively creates a "naked" and highly reactive [¹⁸F]fluoride ion. nih.gov Most traditional radiosyntheses of [¹⁸F]Flumazenil from nitro-precursors rely on the K₂₂₂/K₂CO₃ system. snmjournals.orgresearchgate.net The use of K₂₂₂/K₂CO₃ has also been proven to be the most effective phase transition catalyst for the synthesis using diaryliodonium salt precursors, yielding better results than tetrabutylammonium (B224687) hydroxide (B78521) or tetrabutylammonium bicarbonate. google.com
More recently, transition metal-mediated radiofluorination methods have emerged as powerful alternatives. Copper-mediated reactions, in particular, have shown great promise for the synthesis of [¹⁸F]Flumazenil. These methods often utilize a copper(II) triflate [Cu(OTf)₂] source, sometimes in complex with pyridine, to facilitate the fluorination of precursors like aryl stannanes or boronate esters. mdpi.comnih.govnih.gov This approach can offer high radiochemical yields under milder conditions compared to traditional methods. mdpi.comnih.gov For instance, a copper-mediated fluorination of a stannyl precursor yielded [¹⁸F]Flumazenil in 58.1% RCY at 120°C. mdpi.comnih.gov Another study using a boronate ester precursor and a tetrakis(pyridine)copper(II) triflate catalyst achieved a non-decay corrected RCY of 43 ± 2%. nih.gov
Radical Scavengers (e.g., TEMPO)
In certain synthetic routes, particularly those involving diaryliodonium salt precursors, the reaction can be susceptible to radical-mediated side reactions. Diaryliodonium salts can be unstable at high temperatures and in alkaline conditions, leading to degradation into unwanted by-products. google.com To mitigate this, a radical scavenger is often employed.
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a commonly used radical scavenger in the synthesis of [¹⁸F]Flumazenil from diaryliodonium salts. google.comgoogle.comrsc.orgresearchgate.netarkat-usa.orgbohrium.com The addition of TEMPO has been shown to be an important factor in improving the yield and reproducibility of the fluorine-18 incorporation reaction. snmjournals.orgarkat-usa.org In the optimized synthesis using a 4-methylphenyl-mazenil-iodonium salt precursor, the presence of TEMPO was a key condition, along with the K₂₂₂/K₂CO₃ catalyst system and DMF solvent, to achieve high radiochemical yields of 70-75%. google.comgoogle.com
Precursor Amount and Type
The choice and amount of the precursor molecule are fundamental to the success of the radiosynthesis. Historically, a nitro-substituted analogue of flumazenil (nitro-flumazenil) was the most common precursor for no-carrier-added synthesis. kanazawa-u.ac.jpsnmjournals.orgmdpi.com However, this method often resulted in low radiochemical yields, typically in the range of 5-20%. google.com Optimization studies have shown that increasing the amount of nitro-flumazenil from 1 mg to 2 mg significantly increases the yield, but further increases up to 8 mg show no significant improvement. kanazawa-u.ac.jp
To improve yields, alternative precursors have been developed. Diaryliodonium salts have emerged as a highly efficient class of precursors, offering significantly higher radiochemical yields of up to 70-75%. google.comgoogle.comrsc.org Among various diaryliodonium tosylate precursors, 4-methylphenyl-mazenil-iodonium tosylate has been identified as being particularly effective due to its thermal stability and reactivity. google.comrsc.org Typically, around 4 mg of this precursor is used for optimal results. google.comrsc.orgresearchgate.net
More recent innovations include the use of stannyl and boronate ester precursors for copper-mediated fluorination reactions. mdpi.comnih.govnih.gov These late-stage functionalization methods can provide high yields and are amenable to automation. For a copper-mediated synthesis using a boronate ester precursor (FMZ-BPin), a loading of 12 mg was found to be optimal, giving higher radiochemical conversion efficiencies than 8 mg or 18 mg. nih.gov
Table 2: Comparison of Different Precursor Types for [¹⁸F]Flumazenil Synthesis
| Precursor Type | Typical Amount | Catalyst System | Solvent | Radiochemical Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitro-flumazenil | 2-8 mg | K₂CO₃/Kryptofix 2.2.2 | DMF | 5-30 | kanazawa-u.ac.jpsnmjournals.orggoogle.com |
| Diaryliodonium tosylate | 4 mg | K₂CO₃/Kryptofix 2.2.2 / TEMPO | DMF | 67-75 | google.comrsc.org |
| Stannyl precursor | 5-10 µmol | Copper(II) triflate/Pyridine | DMA | ~22 (isolated, decay-corrected) | mdpi.comnih.gov |
| Boronate ester | 12 mg | (Pyr)₄Cu(OTf)₂ | DMA | 43 ± 2 (n.d.c.) | nih.gov |
Automated Radiosynthesis Systems and Advancements
The routine clinical production of [¹⁸F]Flumazenil necessitates the use of automated radiosynthesis systems. These systems offer significant advantages, including reduced radiation exposure to operators, improved reproducibility, and compliance with Good Manufacturing Practice (GMP) guidelines. nih.govtrasis.comnih.gov
Several commercially available and custom-built automated modules have been successfully adapted for the synthesis of [¹⁸F]Flumazenil. The GE TRACERlab (FX-FN or FX N Pro) and Eckert & Ziegler Modular-Lab are among the most frequently cited platforms. snmjournals.orggoogle.comsnmjournals.orgresearchgate.netmdpi.comnih.gov These modules can perform the entire synthesis process, from the trapping of [¹⁸F]fluoride to the final purification by high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE). mdpi.comnih.gov
For example, a fully automated synthesis on a Modular-Lab system, using a nitro-precursor, yielded [¹⁸F]Flumazenil in approximately 30% yield within 70 minutes, including HPLC purification. snmjournals.org The use of diaryliodonium salt precursors has also been successfully implemented in automated systems like the TRACERlab FX-FN, achieving decay-corrected radiochemical yields of 63.5 ± 3.2% within about 60 minutes. rsc.org Another approach using a TRACERlab FX N Pro synthesizer with SPE purification resulted in a 6.4 ± 0.7% yield (not decay-corrected) in 53 minutes. nih.gov
More recent advancements have seen the development of cassette-based automated systems, such as the Trasis AllinOne (AIO) platform and the iPhase FlexLab module. mdpi.comnih.govnih.govtrasis.comnih.gov These systems use single-use cassettes, which simplifies the setup and minimizes the risk of cross-contamination. A fully automated, GMP-compliant protocol on the Trasis AIO platform, utilizing a copper-mediated fluorination of a boronate ester precursor, has been reported to produce multi-patient doses of [¹⁸F]Flumazenil in approximately 55 minutes. nih.govtrasis.comnih.gov Similarly, the synthesis of [¹⁸F]Flumazenil from a stannyl precursor was fully automated on the iPhase FlexLab module, affording a 22.2 ± 2.7% decay-corrected yield in 80 minutes. mdpi.comnih.gov These advancements in automated synthesis are crucial for making [¹⁸F]Flumazenil more widely available for clinical research and diagnostic applications.
Application of Commercial Automated Synthesis Apparatus (e.g., TracerLab FX-FN, iPHASE FlexLab)
Commercial automated synthesis modules are central to the routine and reliable production of [¹⁸F]Flumazenil. The GE TracerLab FX-FN and the iPHASE FlexLab are two such platforms that have been extensively utilized and adapted for this purpose.
The TracerLab FX-FN module has been successfully employed for the fully automated synthesis of [¹⁸F]Flumazenil. mdpi.comnih.govresearchgate.net Researchers have developed protocols using this system, often with minor modifications, to handle the specific requirements of the radiosynthesis, which typically involves a nucleophilic substitution reaction on a suitable precursor. mdpi.comsnmjournals.org For instance, a method using a 4-methylphenyl-mazenil iodonium tosylate precursor on a modified TracerLab FX-FN module has been reported to produce [¹⁸F]Flumazenil with high and consistent radiochemical yields. snmjournals.org Over a two-year period involving 81 preparations, this method demonstrated high reliability for routine clinical use. snmjournals.org Another study implemented a carrier-free nucleophilic fluorination of a nitro-flumazenil precursor on a TracerLab FX-FN synthesizer. mdpi.comnih.gov This system facilitates all synthesis and purification procedures, from the initial trapping of [¹⁸F]fluoride to the final formulation. mdpi.comnih.gov
The iPHASE FlexLab module is another versatile synthesizer suited for the research, development, and fully automated production of multi-step radiotracers like [¹⁸F]Flumazenil. iphase.com.aumdpi.com This system is designed to automate complex synthesis steps, including primary and secondary reactions, multiple purification stages (both Solid Phase Extraction and HPLC), and final reformulation, thereby improving yields and reducing operator radiation exposure. iphase.com.auresearchgate.net A notable application involved the copper-mediated radiofluorination of a stannyl precursor to produce [¹⁸F]Flumazenil. The entire process, from [¹⁸F]fluoride workup to final formulation, was automated on the iPHASE FlexLab module, demonstrating its capability to handle novel radiolabeling strategies. mdpi.comnih.gov
The use of these automated systems allows for precise control over reaction parameters such as temperature, reaction time, and reagent delivery, which is crucial for the reproducibility of the synthesis. iphase.com.ausnmjournals.org
Development of Microwave-Based Automated Systems
Microwave irradiation has emerged as a powerful tool in radiochemistry to accelerate reactions. The development of automated systems incorporating microwave reactors has significantly improved the synthesis of [¹⁸F]Flumazenil. kanazawa-u.ac.jpnih.gov These systems offer the primary advantage of drastically reducing reaction times compared to conventional heating methods. kanazawa-u.ac.jp
One such developed system integrates a single-mode microwave reactor for the radiofluorination of the nitro-flumazenil precursor. kanazawa-u.ac.jpnih.gov This method achieved the optimal incorporation of [¹⁸F]fluoride in just 5 minutes at 160°C. kanazawa-u.ac.jpnih.gov The rapid heating provided by the microwave is a key factor in increasing the reaction rate. kanazawa-u.ac.jp The entire process, including the preparation of the dry [K/K2.2.2]⁺¹⁸F⁻ complex and the subsequent radiofluorination, was automated, showcasing the potential for routine clinical production with benefits of simplicity and operational speed. kanazawa-u.ac.jpnih.gov
Impact of Automation on Synthesis Time and Radiochemical Yield
The automation of [¹⁸F]Flumazenil synthesis has had a profound impact on both the total synthesis time and the final radiochemical yield (RCY). Automation minimizes manual interventions, leading to more standardized and efficient processes.
Total synthesis times are significantly reduced with automated modules. For example, using a microwave-based automated system, the total synthesis time for [¹⁸F]Flumazenil was reported to be approximately 55-60 minutes. kanazawa-u.ac.jpnih.gov Similarly, syntheses on the TracerLab FX-FN module using an iodonium salt precursor were completed within about 60 minutes. snmjournals.orgrsc.org An even faster process of approximately 55 minutes was reported for a GMP-compatible synthesis on a Trasis AllinOne platform. nih.gov In contrast, some methods, particularly those involving lengthy purification steps, can take up to 90 minutes. mdpi.comnih.gov
Radiochemical yields have seen substantial improvement through optimized automated methods. While early automated productions using nitro-precursors often resulted in low and fluctuating yields (0.1% to 10%), the development of new precursors and methods has changed the landscape. snmjournals.org The use of a 4-methylphenyl-mazenil iodonium tosylate precursor on a TracerLab FX-FN module resulted in a mean decay-corrected RCY of 53.2 ± 6.2%. snmjournals.org Another study using an iodonium salt precursor reported decay-corrected yields of 64-67%. snmjournals.org Microwave-assisted synthesis has also proven effective, providing a decay-corrected RCY of 26 ± 4%. kanazawa-u.ac.jpnih.gov Copper-mediated radiofluorination on an iPHASE FlexLab module yielded a decay-corrected RCY of 22.2 ± 2.7%. mdpi.comnih.gov
Table 1: Impact of Automation on [¹⁸F]Flumazenil Synthesis
| Automated System/Method | Precursor | Synthesis Time | Radiochemical Yield (Decay Corrected) | Reference |
|---|---|---|---|---|
| TracerLab FX-FN | 4-methylphenyl-mazenil iodonium tosylate | ~60 min | 53.2 ± 6.2% | snmjournals.org |
| TracerLab FX-FN | Diaryliodonium salt | ~60 min | 64-67% | snmjournals.org |
| Microwave-Based System | Nitro-flumazenil | 55-60 min | 26 ± 4% | kanazawa-u.ac.jpnih.gov |
| iPHASE FlexLab | Stannyl precursor | 80 min | 22.2 ± 2.7% | mdpi.comnih.gov |
| Trasis AllinOne | Boronate ester | ~55 min | 34% (not specified if decay corrected) | nih.gov |
| TracerLab FX-FN | Nitro-flumazenil | 90 min | 15-20% | mdpi.comnih.gov |
| TracerLab FX-FN | Iodonium salt | 70 min | 12-15% | snmjournals.org |
Purification and Quality Control Methodologies
Following radiosynthesis, rigorous purification and quality control are essential to ensure the final [¹⁸F]Flumazenil product is suitable for its intended use.
Semi-preparative High-Performance Liquid Chromatography (HPLC) Purification
Semi-preparative HPLC is a widely used and robust method for purifying [¹⁸F]Flumazenil from the crude reaction mixture. kanazawa-u.ac.jpsnmjournals.orgnih.govnih.gov This technique effectively separates the desired radiolabeled product from unreacted precursors, by-products, and other impurities. kanazawa-u.ac.jpresearchgate.net The process typically involves injecting the crude mixture onto a reversed-phase column, such as a C18 column, and eluting with a mobile phase, often a mixture of acetonitrile and water or a buffer. kanazawa-u.ac.jpnih.gov The fraction containing [¹⁸F]Flumazenil is collected based on the retention time, which is determined by monitoring the eluate with both a radioactivity detector and a UV detector. kanazawa-u.ac.jpnih.gov For example, a μBondapak C18 column with an acetonitrile/water (25:75) mobile phase has been used, with the [¹⁸F]Flumazenil peak being isolated between 17 and 19 minutes. kanazawa-u.ac.jp While highly effective at achieving high purity, HPLC can be time-consuming, which can impact the final yield due to the short half-life of fluorine-18. nih.govresearchgate.net
Radiochemical Purity Assessment
Assessing the radiochemical purity of the final [¹⁸F]Flumazenil product is a critical quality control step. This is typically performed using analytical High-Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin Layer Chromatography (radio-TLC). snmjournals.orgsnmjournals.orgsnmjournals.orgnih.gov
Analytical HPLC is the gold standard for determining radiochemical purity. A small sample of the final product is injected into an analytical HPLC system, which is equipped with both a UV and a radioactivity detector. kanazawa-u.ac.jp The purity is calculated by integrating the area of the radioactive peak corresponding to [¹⁸F]Flumazenil and expressing it as a percentage of the total radioactivity detected. researchgate.net A radiochemical purity of over 95% is generally required, with many reported methods achieving >98% or >99%. snmjournals.orgnih.govnih.govsnmjournals.org Co-injection with a non-radioactive flumazenil standard is used to confirm the identity of the product peak. kanazawa-u.ac.jp
Radio-TLC is a simpler and faster method that can also be used to assess radiochemical purity. snmjournals.org A small spot of the product is applied to a TLC plate (e.g., RP18 F254), which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed to determine the percentage of activity corresponding to [¹⁸F]Flumazenil. kanazawa-u.ac.jp
Table 2: Quality Control Parameters for [¹⁸F]Flumazenil
| Parameter | Method | Typical Specification/Result | Reference |
|---|---|---|---|
| Radiochemical Purity | Analytical HPLC | >95% | snmjournals.org |
| Radiochemical Purity | Analytical HPLC / Radio-TLC | >99% | snmjournals.org |
| Radiochemical Purity | Analytical HPLC | >99% | kanazawa-u.ac.jpnih.gov |
| Radiochemical Purity | Analytical HPLC | >98% | nih.govresearchgate.net |
| Radiochemical Purity | Cartridge-based purification | 96.5 ± 1.8% | nih.govresearchgate.net |
| Radiochemical Purity | HPLC-based purification | 97.3 ± 1.4% | nih.govresearchgate.net |
| Specific Activity | Analytical HPLC | 6000 ± 1500 Ci/μmol | snmjournals.org |
| Specific Activity | - | 450-750 GBq/μmol | snmjournals.org |
| Specific Activity | - | 370-630 GBq/μmol | snmjournals.org |
| Specific Activity | - | 247.9 ± 25.9 GBq/μmol | mdpi.comnih.gov |
Molar Activity Determination
The molar activity, a critical parameter for radiotracers, represents the ratio of radioactivity to the total mass of the compound. For [18F]Flumazenil, various synthesis and purification methods result in a range of molar activities.
High-performance liquid chromatography (HPLC) is a standard method for determining molar activity. This technique separates the radiolabeled compound from its non-radioactive counterpart and other impurities, allowing for quantification of both radioactivity and mass. snmjournals.orgnih.govkanazawa-u.ac.jp A calibration curve generated with a known standard of non-radioactive flumazenil is typically used to determine the mass of the compound in the final product. mdpi.com
Several studies have reported molar activities for [18F]Flumazenil under different production conditions. For instance, a copper-mediated radiofluorination of a stannyl precursor yielded [18F]Flumazenil with a high molar activity of 247.9 ± 25.9 GBq/µmol. nih.gov Another method, involving nucleophilic substitution on a nitro-precursor, produced [18F]Flumazenil with a molar activity greater than 185 GBq/μmol. researchgate.netresearchgate.net Isotopic exchange methods, while synthetically simpler, tend to result in lower molar activity due to the presence of the non-radioactive "cold" Flumazenil. nih.govnih.gov One such study reported a specific activity of 120 ± 20 GBq/μmol. nih.gov In contrast, syntheses starting from diaryliodonium salt precursors have achieved specific activities ranging from 140 to 244 GBq/mmol. google.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful, non-radiometric method for determining molar activity. acs.orgresearchgate.netsnmjournals.orgsnmjournals.org This technique directly measures the ratio of the radioactive [18F]Flumazenil to the non-radioactive carrier molecule. acs.orgresearchgate.net
The theoretical carrier-free molar activity for fluorine-18 is exceptionally high at 63,348 GBq/μmol. acs.org However, in practice, the presence of carrier fluoride and other factors during production significantly lowers the achievable molar activity. acs.orgsnmjournals.org
Table 1: Molar Activity of [18F]Flumazenil from Various Synthesis Methods
| Synthesis Method | Molar Activity (GBq/µmol) | Reference |
|---|---|---|
| Copper-Mediated Radiofluorination of Stannyl Precursor | 247.9 ± 25.9 | nih.gov |
| Nucleophilic Substitution of Nitro-Precursor | > 185 | researchgate.netresearchgate.net |
| Isotopic Exchange | 120 ± 20 | nih.gov |
| Nucleophilic Substitution of Nitro-Precursor | ~295 | kanazawa-u.ac.jp |
| Diaryliodonium Salt Precursor | 140 to 244 (GBq/mmol) | google.com |
Stability Evaluation of [18F]Flumazenil
The stability of [18F]Flumazenil is crucial for its successful application in positron emission tomography (PET). Stability is assessed both in vitro and in the final formulation to ensure the radiotracer remains intact until it reaches its target.
In vitro stability is often evaluated by incubating [18F]Flumazenil in serum (human or rat) at physiological temperatures (e.g., 37°C) and analyzing its radiochemical purity at various time points using techniques like radio-thin-layer chromatography (radio-TLC) or radio-HPLC. preprints.orgmdpi.com One study demonstrated that when incubated in rat serum, the radiochemical purity of [18F]Flumazenil was 95.76% at time zero, decreasing to 85.68% after 60 minutes and 72.13% after 240 minutes. preprints.orgmdpi.com This indicates that the compound remains largely intact for up to an hour under these conditions. preprints.orgmdpi.com Another study showed that 98% of [18F]FFMZ, a derivative, was intact in human serum after 1 hour at 37°C. nih.gov However, significant degradation to metabolites like [18F]fluoroethanol was observed in rat serum for [18F]FFMZ. nih.gov
The stability of the final formulated product is also assessed. nih.gov For example, [18F]Flumazenil stored in a solution of ethyl acetate (B1210297) and ethanol (B145695) (80/20) at room temperature showed good stability, maintaining a purity of over 90% for up to 8 hours. nih.gov Similarly, when formulated in 30% ethanol, the radiochemical purity remained above 90% for 8 hours at room temperature. mdpi.com Another study reported stability for at least 8 hours after synthesis. kanazawa-u.ac.jp
Table 2: In Vitro Serum Stability of [18F]Flumazenil
| Time (minutes) | Radiochemical Purity (%) |
|---|---|
| 0 | 95.76 |
| 5 | 93.28 |
| 10 | 91.07 |
| 30 | 87.46 |
| 60 | 85.68 |
| 120 | 79.95 |
| 240 | 72.13 |
Data from incubation in prepared rat serum at 37°C. preprints.orgmdpi.com
Identification of Chemical By-products
The synthesis of [18F]Flumazenil can lead to the formation of chemical by-products, which must be identified and separated to ensure the purity of the final radiotracer. The nature and quantity of these by-products depend on the synthetic route and reaction conditions.
In the commonly used nucleophilic substitution of a nitro-precursor (nitromazenil), several impurities can arise. The unreacted nitro-precursor itself is a potential impurity that needs to be separated from the final product. cardiff.ac.uk The separation of nitromazenil from [18F]Flumazenil can be challenging. cardiff.ac.uk One study using dimethylformamide (DMF) as a solvent noted the formation of one minor 18F-labeled by-product, whereas using dimethyl sulfoxide (DMSO) resulted in several 18F-labeled by-products. kanazawa-u.ac.jp
When using a copper-mediated radiofluorination of a stannyl precursor, mass spectrometry is employed to identify by-products. nih.gov Although this method can produce high purity [18F]Flumazenil, small, closely eluting UV-active by-products can still be formed, necessitating careful optimization of HPLC purification. nih.govmdpi.com
In syntheses involving diaryliodonium salt precursors, various by-products can be generated depending on the specific precursor and reaction conditions. google.com The use of a radical scavenger like TEMPO can help to improve the labeling yield and potentially reduce certain by-products. google.com
Metabolic studies have also identified by-products formed in vivo. In rat liver homogenates, a methyl transesterification product of flumazenil was identified. preprints.org In a rat liver microsomes system, the carboxylic acid and hydroxylated ethylester forms of flumazenil were identified as metabolites. preprints.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| [18F]Flumazenil |
| Flumazenil |
| [18F]FFMZ |
| [18F]fluoroethanol |
| Nitromazenil |
| [11C]Flumazenil |
| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |
| [18F]GEH120348 |
| [18F]AH114726 |
| OHMZ |
Gabaareceptor System and 18f Flumazenil Binding Characteristics
[¹⁸F]Flumazenil as a Ligand for Benzodiazepine (B76468) Sites
[¹⁸F]Flumazenil is a positron-emitting radiolabeled analog of flumazenil (B1672878), a well-established benzodiazepine antagonist. trasis.comnih.gov This radiotracer is a valuable tool in positron emission tomography (PET) for imaging and quantifying GABAA receptors in the brain. researchgate.netontosight.ai
Flumazenil acts as a competitive antagonist at the benzodiazepine binding site on the GABAA receptor. researchgate.netdrugbank.comwikipedia.org It binds with high affinity to this site but, unlike benzodiazepine agonists, it does not typically modulate the receptor's function on its own. drugbank.com Instead, it blocks the binding of both benzodiazepine agonists (which enhance GABA's effect) and inverse agonists (which reduce GABA's effect). benthamscience.com This antagonistic action makes flumazenil clinically useful as an antidote for benzodiazepine overdose. wikipedia.orgpreprints.org While primarily considered a silent antagonist, the activity of flumazenil can vary depending on the subunit composition of the receptor, and in some instances, it may act as a weak partial agonist or negative allosteric modulator. nih.govwikipedia.orgnih.gov
Preclinical studies in rodents have demonstrated the binding specificity of [¹⁸F]flumazenil for the benzodiazepine receptor. nih.govucl.ac.be Competition studies show that the binding of [¹⁸F]flumazenil in the brain can be displaced by the administration of unlabeled flumazenil, confirming its specific interaction with the target receptor. nih.govucl.ac.be
In vivo studies in rat models have shown that [¹⁸F]flumazenil crosses the blood-brain barrier and localizes in brain regions known to have high densities of GABAA receptors, such as the cortex, amygdala, and hippocampus. preprints.orgnih.gov Pre-treatment with diazepam, a benzodiazepine agonist, leads to a dose-dependent reduction in cerebral uptake of [¹⁸F]flumazenil, further demonstrating its specific binding to the benzodiazepine site. nih.gov
The affinity of flumazenil for different GABAA receptor subtypes varies. It exhibits high affinity for receptors containing α1, α2, α3, and α5 subunits. uzh.ch Interestingly, unlike many benzodiazepines, flumazenil also binds with high affinity to receptors containing the α4 and α6 subunits. nih.gov The binding kinetics of [¹⁸F]flumazenil have been found to be similar to those of [¹¹C]flumazenil, another commonly used PET radioligand for imaging benzodiazepine receptors. nih.gov
Table of Research Findings on [¹⁸F]Flumazenil Binding
| Finding | Model System | Key Result | Reference |
|---|---|---|---|
| Specific Binding | Rodents | In vivo competition with unlabeled flumazenil confirmed specific binding to the benzodiazepine receptor. | nih.govucl.ac.be |
| Regional Distribution | Rat Model | High uptake in cortex, amygdala, and hippocampus, consistent with GABA~A~ receptor density. | preprints.orgnih.gov |
| Competitive Displacement | Rat Model | Pre-treatment with diazepam reduced [¹⁸F]flumazenil uptake, indicating binding to the same site. | nih.gov |
| Subtype Affinity | Recombinant and mouse models | High affinity for α1, α2, α3, α5, and notably α4 and α6 containing receptors. | uzh.chnih.gov |
| Kinetic Comparison | Human Subjects | Similar binding and kinetic behavior to [¹¹C]flumazenil. | nih.gov |
| Receptor Density Changes | Temporal Lobe Epilepsy Rat Model | Significant reduction in hippocampal receptor density (Bmax) in epileptic animals. | plos.org |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| [¹⁸F]Flumazenil |
| Gamma-Aminobutyric Acid (GABA) |
| Chloride |
| Diazepam |
| [¹¹C]Flumazenil |
| Inosine |
| Muscimol |
| Gaboxadol |
| Bicuculline |
| Barbiturates |
| Ethanol (B145695) |
| Neurosteroids |
| Kavalactones |
| Cicutoxin |
| Picrotoxin |
| Propofol |
| Etomidate |
| [³H]Flunitrazepam |
| Pyrazoloquinolinones |
| Midazolam |
| Alprazolam |
| Zolpidem |
| Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) |
| Zopiclone |
| [³H]Muscimol |
| [³H]Flumazenil |
| [¹⁸F]Fluoroethylflumazenil ([¹⁸F]FEF) |
| Acetaminophen |
| Cimetidine |
| Ketoconazole |
| Ketamine |
| Xylazine |
| 2-deoxy-2[¹⁸F]fluoro-D-glucose ([¹⁸F]F-FDG) |
| Bisoprolol |
| Bisoxatin |
| Bleomycin |
| Brivaracetam |
| Bromazepam |
| Bromotheophylline |
Competitive Inhibition Studies (e.g., with Diazepam, Unlabeled Flumazenil)
The binding specificity of [¹⁸F]Flumazenil to the benzodiazepine site of the GABA(A) receptor has been confirmed through competitive inhibition studies. wikipedia.orgpreprints.orgpreprints.org These studies demonstrate that the administration of other compounds that target the same binding site can displace [¹⁸F]Flumazenil, thereby reducing its signal as detected by Positron Emission Tomography (PET).
In studies involving rats, pretreatment with diazepam, a benzodiazepine receptor agonist, showed a dose-dependent reduction in the cerebral uptake of [¹⁸F]Flumazenil. nih.gov As the dose of diazepam was increased, the specific uptake of [¹⁸F]Flumazenil in key brain regions such as the frontal cortex, cortex, and hippocampus was significantly diminished. nih.gov This indicates a direct competition for the same binding sites on the GABA(A) receptors. nih.gov At the highest dose of 10 mg/kg of diazepam, a rapid and nearly complete washout of [¹⁸F]Flumazenil was observed in all brain regions. nih.gov
Similarly, specificity of binding has been demonstrated using unlabeled flumazenil. nih.gov In blocking experiments with cynomolgus monkeys, the administration of unlabeled flumazenil resulted in the inhibition of almost all radioactivity from [¹⁸F]Flumazenil. researchgate.net This was evidenced by a rapid and nearly complete clearance of the radiotracer from all brain regions following the injection of the unlabeled compound. nih.gov Pretreatment with unlabeled flumazenil in human studies also resulted in reduced tracer uptake in all brain areas, with the exception of receptor-free reference regions like the pons. uni-mainz.de
Table 1: Dose-Dependent Inhibition of [¹⁸F]Flumazenil Uptake by Diazepam in Rats
This table illustrates the effect of pre-treatment with varying doses of diazepam on the binding of [¹⁸F]Flumazenil in different brain regions of rats, as observed in NanoPET/CT imaging. The reduced uptake signifies competitive inhibition at the GABAA receptor.
| Diazepam Pre-treatment Dose (mg/kg) | Effect on [¹⁸F]Flumazenil Cerebral Uptake | Key Brain Regions Affected |
|---|---|---|
| 0.01 | Diminished specific uptake | Frontal Cortex, Cortex, Hippocampus |
| 0.1 | Significantly diminished specific uptake | Frontal Cortex, Cortex, Hippocampus |
| 1 | Further reduced cerebral uptake | Frontal Cortex, Cortex, Hippocampus |
| 10 | Rapid and almost complete washout | All brain regions |
Comparative Analysis with [¹¹C]Flumazenil
[¹¹C]Flumazenil is recognized as the reference radioligand for PET studies of central benzodiazepine receptors. nih.gov However, the fluorine-18 (B77423) labeled version, [¹⁸F]Flumazenil, has been developed and extensively compared to its carbon-11 (B1219553) counterpart. nih.gov
Similarities in Pharmacokinetics and Metabolic Profile in Animal Models
Research conducted in animal models has established that [¹⁸F]Flumazenil shares key characteristics with [¹¹C]Flumazenil. Studies in cynomolgus monkeys have shown that [¹⁸F]Flumazenil has pharmacokinetic, peripheral metabolism, and PET imaging characteristics that are similar to [¹¹C]Flumazenil. nih.govresearchgate.netmdpi.com Both radioligands exhibit time-dependent regional brain distributions that correlate with the known concentrations of GABA(A)/benzodiazepine receptors in the monkey brain. nih.gov While some fluorine-18 labeled derivatives showed different kinetic behaviors, [¹⁸F]Flumazenil itself was found to have similar results to [¹¹C]Flumazenil in PET studies and metabolite analyses in monkeys. nih.govresearchgate.net
Equivalent Binding and Kinetic Behavior
Direct comparative studies in human subjects have confirmed the equivalence of [¹⁸F]Flumazenil and [¹¹C]Flumazenil in terms of their binding and kinetic properties. nih.gov PET measurements in the same subjects revealed no evident difference between the kinetic behaviors of the two ligands. nih.gov Analysis showed that binding potential (BP) values, a measure of receptor density, obtained with [¹¹C]Flumazenil and [¹⁸F]Flumazenil were almost identical across all brain regions examined. snmjournals.org
Further supporting these findings, a direct comparison in healthy volunteers demonstrated no significant difference in uptake kinetics, metabolism, or several binding parameters, including the binding potential non-displaceable (BPND). snmjournals.org The binding and kinetic behavior of the two tracers were concluded to be similar. nih.gov An advantage noted for [¹⁸F]Flumazenil was that the noise in its time-activity curves was lower at later time points, and the variance of its kinetic parameters was lower than for [¹¹C]Flumazenil, which may provide less variable BP values and less noisy images. nih.govsnmjournals.org
Table 2: Comparison of Binding Potential (BP) Values for [¹⁸F]Flumazenil and [¹¹C]Flumazenil
This table presents a comparison of binding potential values for both radiotracers in various brain regions, demonstrating their near-identical binding characteristics in human PET studies.
| Brain Region | [¹⁸F]Flumazenil BP | [¹¹C]Flumazenil BP | Observation |
|---|---|---|---|
| Neocortex | Comparable | Comparable | Almost identical values snmjournals.org |
| Cerebellum | Comparable | Comparable | Almost identical values snmjournals.org |
| Pons | Comparable | Comparable | Almost identical values snmjournals.org |
| White Matter | Comparable | Comparable | Almost identical values snmjournals.org |
Preclinical in Vivo Research Applications and Imaging
Animal Models for Neuroreceptor PET Imaging Research
The versatility of Flumazenil (B1672878) F-18 is demonstrated through its use in a range of animal models, from rodents to non-human primates, which are crucial for studying the intricate molecular and cellular alterations in the brain. researchgate.netnih.govsemanticscholar.org
Rodent models are fundamental in the initial stages of neuroreceptor research using Flumazenil F-18. Wistar and Sprague-Dawley rats are commonly used to investigate conditions like epilepsy, anxiety, and traumatic brain injury. plos.orgmdpi.commdpi.comnih.gov For instance, studies have utilized this compound PET in rat models of anxiety to demonstrate significant reductions in GABAᴀ receptor availability in key brain regions such as the amygdala, prefrontal cortex, cortex, and hippocampus in fear-conditioned animals. mdpi.comnih.gov
In traumatic brain injury models, specifically the lateral fluid percussion-induction (LFPI) model in rats, this compound PET has been employed to monitor neuronal loss. researchgate.netnih.govmdpi.com Research has shown a down-regulation in the uptake of [¹⁸F]flumazenil on day 14 post-injury, indicating a decrease in GABAᴀ-benzodiazepine receptor levels, which reflects interneuronal activity and cell death. researchgate.netmdpi.com
Furthermore, the influence of anesthetics on [¹⁸F]flumazenil binding has been studied in mice, revealing that agents like isoflurane (B1672236) can significantly increase the brain uptake and distribution of the radiotracer. nih.gov This highlights the importance of considering the anesthetic protocol when interpreting preclinical imaging data.
Non-human primate models, such as rhesus and cynomolgus monkeys, offer a closer anatomical and physiological parallel to humans, making them invaluable for advanced preclinical imaging studies. nih.gov Research in cynomolgus monkeys has demonstrated that [¹⁸F]flumazenil exhibits similar in vivo pharmacokinetic and PET imaging characteristics to the more established carbon-11 (B1219553) labeled version, [¹¹C]flumazenil. mdpi.comresearchgate.net Blocking experiments with unlabeled flumazenil confirmed the high specificity of [¹⁸F]flumazenil for the central benzodiazepine (B76468) receptors. researchgate.net
Studies in rhesus monkeys have compared novel fluorine-18 (B77423) labeled flumazenil analogs to [¹¹C]flumazenil, confirming that these radiotracers show a time-dependent regional brain distribution that correlates with the known concentrations of GABAᴀ/benzodiazepine receptors in the monkey brain. nih.gov
Investigating Neurological Conditions in Preclinical Models
This compound PET imaging is a powerful tool for elucidating the role of the GABAergic system in the pathophysiology of various neurological disorders.
The post-kainic acid status epilepticus model in rats is a well-established model for temporal lobe epilepsy (TLE). plos.orgnih.gov this compound PET studies in this model have provided significant insights into the changes in GABAᴀ receptor density and affinity.
In vivo studies using this compound PET have demonstrated a significant decrease in the density of hippocampal GABAᴀ/central benzodiazepine receptors (cBZR) in epileptic rats compared to controls. plos.orgnih.gov One study found a 12% decrease in GABAᴀ receptor density in kainate-treated rats seven days after status epilepticus. cambridge.orgsnmjournals.org Another investigation at five weeks post-status epilepticus reported a significant reduction in hippocampal receptor density (Bmax) in the epileptic group (14.17 ± 2.84 pmol/ml) compared to control animals (19.23 ± 1.18 pmol/ml). plos.org Interestingly, this decrease in receptor density was accompanied by a significant increase in the apparent affinity of the receptors for the radiotracer in the epileptic animals. plos.orgnih.gov No such changes in receptor binding were observed in the cortex. plos.orgnih.gov
| Parameter | Epileptic Group (Mean ± SD) | Control Group (Mean ± SD) | Significance (p-value) |
|---|---|---|---|
| Receptor Density (Bmax) (pmol/ml) | 14.17 ± 2.84 | 19.23 ± 1.18 | <0.01 |
A key finding from these preclinical studies is that the observed alterations in hippocampal GABAᴀ/cBZR density and affinity are independent of structural changes like hippocampal volume loss and cell loss. plos.orgnih.gov While hippocampal volume reduction and cell loss were observed in a subset of the epileptic animals and correlated with histological assessments, these structural changes did not correlate with the this compound binding parameters. plos.orgnih.gov This suggests that the changes in the GABAergic system detected by this compound PET are a primary pathological feature of epilepsy, rather than merely a consequence of neuronal loss. plos.orgsnmjournals.org
: Anxiety and Fear Conditioning Models
This compound, a positron emission tomography (PET) radioligand, is a valuable tool for investigating the role of the γ-aminobutyric acid type A (GABAA) receptor system in anxiety and fear conditioning models. nih.gov The GABAA receptor complex is central to the modulation of anxiety, and preclinical studies utilize this compound to visualize and quantify changes in GABAA receptor availability in response to fear-related stimuli. nih.gov
Quantification of GABAA Receptor Availability in Brain Regions (e.g., Amygdala, Prefrontal Cortex, Hippocampus)
In preclinical models of anxiety, such as fear-conditioned rats, PET imaging with this compound has demonstrated a significant global reduction in GABAA receptor availability. nih.gov This reduction is particularly evident in brain regions critical for fear and anxiety processing, including the amygdala, prefrontal cortex, and hippocampus. nih.govmdpi.com
Studies have shown that fear-conditioned rats exhibit markedly lower uptake of this compound in these regions compared to control animals. nih.gov The specific binding ratios of this compound are significantly decreased, indicating a reduction in available GABAA receptors for binding. nih.gov These in vivo findings are often corroborated by ex vivo autoradiography, which shows a less intense accumulation of this compound in the amygdala, prefrontal cortex, and hippocampus of anxious rats. nih.gov
The observed decrease in GABAA receptor availability in these key brain regions in fear-conditioned animals provides in vivo evidence for the involvement of the GABAergic system in the pathophysiology of anxiety. nih.gov
Interactive Data Table: Specific Binding Ratios of [¹⁸F]Flumazenil in Control vs. Fear-Conditioned Rats
| Brain Region | Control Rats (Average Specific Binding Ratio) | Fear-Conditioned Rats (Average Specific Binding Ratio) |
| Amygdala | 1.05 | 0.27 |
| Hippocampus | 1.60 | 0.31 |
| Prefrontal Cortex | 2.83 | 0.78 |
| Cortex | 2.17 | 0.71 |
This table presents the average specific binding ratios of [¹⁸F]Flumazenil in different brain regions of control and fear-conditioned rats, as detailed in a 2023 study. nih.gov
Stroke and Cortical Damage Investigation (Preclinical Context)
This compound serves as a potential PET imaging agent for the evaluation of cortical damage in the context of stroke. nih.govresearchgate.net GABAA receptors, which Flumazenil binds to, are highly vulnerable to ischemic conditions, making this radiotracer a sensitive marker for neuronal loss or injury following a stroke. frontiersin.org While much of the research has utilized the carbon-11 labeled version, [¹¹C]Flumazenil, the principles extend to its fluorine-18 counterpart, which offers the advantage of a longer half-life, facilitating broader research applications. cardiff.ac.ukd-nb.info
In preclinical stroke models, PET imaging with Flumazenil can help delineate the ischemic penumbra, the area of tissue at risk of infarction surrounding the core ischemic lesion. frontiersin.org A reduction in Flumazenil binding indicates neuronal damage or loss within the affected cortical areas. frontiersin.org
Alcoholism Research (Preclinical Context)
The GABAergic system is significantly implicated in the neurobiology of alcoholism. mdpi.com Preclinical research using PET with radiolabeled Flumazenil investigates the alterations in GABAA receptor density and function associated with chronic alcohol exposure and withdrawal. mdpi.com Studies have indicated that chronic ethanol (B145695) administration can alter GABAA receptor immunoreactivity. nih.gov
In preclinical models, Flumazenil can be used to probe the changes in GABAA receptor availability in various brain regions during different phases of alcohol dependence and abstinence. nih.gov While some clinical studies with non-radiolabeled Flumazenil in alcohol withdrawal have yielded mixed results regarding its anxiolytic or anxiogenic effects, the use of [¹⁸F]Flumazenil in preclinical PET imaging provides a quantitative measure of receptor changes. nih.govresearchgate.net
Alzheimer's Disease Investigation (Preclinical Context)
In the preclinical investigation of Alzheimer's disease, this compound is utilized to assess neuronal integrity. oup.com Neuronal loss is a key pathological feature of Alzheimer's disease, and since GABAA receptors are located on neurons, a decrease in their density can serve as an indirect marker of neuronal loss. oup.combiorxiv.org
Preclinical studies in animal models of Alzheimer's disease can employ [¹⁸F]Flumazenil PET to detect regional changes in GABAA receptor binding. biorxiv.org For instance, research in diabetic rat models, which have an increased risk for Alzheimer's-like pathology, has shown reduced cortical and hippocampal uptake of [¹⁸F]Flumazenil, suggesting a loss of GABAA receptors in these areas. biorxiv.org This aligns with findings of synaptic impairment in these models. biorxiv.org
Regional Brain Distribution and Uptake in Animal Models
In vivo and ex vivo studies in animal models consistently demonstrate a specific regional distribution pattern of this compound in the brain, reflecting the known density of GABAA receptors. mdpi.compreprints.org
High Uptake in Cortices and Hippocampi
Following administration in animal models such as rats, this compound shows a marked and high uptake in the cerebral cortices (including the prefrontal cortex) and the hippocampi. mdpi.compreprints.orgpreprints.org These regions are known to have a high density of GABAA receptors. nih.gov Nano-PET/CT imaging reveals this distinct accumulation, which is also confirmed by ex vivo autoradiography. nih.govpreprints.org The specific uptake ratio in the cortex and hippocampus is significantly high, particularly when compared to a reference region with low GABAA receptor density, such as the pons or medulla. mdpi.compreprints.org
The peak uptake in these regions is typically observed within the first 10 minutes post-injection, followed by a gradual washout. nih.gov The high concentration in these areas underscores the utility of this compound for studying the GABAergic system in brain regions critical for cognition, memory, and emotional regulation. nih.govpreprints.org
Interactive Data Table: Specific Uptake Ratio (SBR) of [¹⁸F]Flumazenil in Rat Brain Regions at 30 Minutes Post-Injection
| Brain Region | Specific Uptake Ratio (SBR) (mean ± SD) |
| Cortex (including Amygdala) | 5.32 ± 0.82 |
| Hippocampus | 3.24 ± 0.52 |
This table shows the specific uptake ratio (SBR) of [¹⁸F]Flumazenil in the cortex (including the amygdala) and hippocampus of rats relative to the pons/medulla at 30 minutes post-injection. mdpi.com
Minimal Uptake in Reference Regions (e.g., Pons)
A key characteristic of an effective brain imaging radiotracer is low uptake in regions with a low density of the target receptor, which serves as a reference for non-specific binding. In the case of [18F]Flumazenil, the pons, a region with a low concentration of GABAA/benzodiazepine receptors, consistently demonstrates minimal tracer uptake. nih.govnih.govresearchgate.netbohrium.comsnmjournals.org
Studies in both rodents and non-human primates have confirmed this property. For instance, in rats, the pons displays a significantly lower uptake of [18F]Flumazenil compared to receptor-rich areas like the hippocampus. snmjournals.orgnih.gov Specifically, at 10 minutes post-injection, the uptake in the pons was found to be about 40% lower than in the whole brain. snmjournals.org Similarly, microPET imaging in monkeys has shown the lowest specific binding of [18F]Flumazenil and its analogs in the pons, contrasting with high uptake in the cortex. nih.govnih.gov Human studies have also corroborated these findings, with the lowest uptake of [18F]FMZ observed in the pons. researchgate.netbohrium.comsnmjournals.org This low and non-specific binding in the pons allows it to be reliably used as a reference region for quantifying specific tracer binding in other brain areas. snmjournals.orgmdpi.com
Time-Dependent Regional Brain Distributions
The distribution of [18F]Flumazenil in the brain is not static but evolves over time, reflecting the tracer's pharmacokinetics and binding to GABAA receptors. Following intravenous injection, [18F]Flumazenil rapidly enters the brain and distributes according to the known density of GABAA receptors. nih.govnih.gov
In both rats and non-human primates, dynamic PET imaging reveals that peak uptake of [18F]Flumazenil typically occurs within the first 10 minutes after injection. mdpi.com Following this initial peak, the tracer begins to clear from the brain, with the rate of washout varying between different regions. nih.gov
Regions with high densities of GABAA receptors, such as the cerebral cortex, hippocampus, and amygdala, exhibit the highest initial uptake and a slower washout compared to regions with lower receptor densities. nih.govmdpi.comnih.gov For example, in monkey brain imaging, the highest concentrations of [18F]Flumazenil and its analogs are consistently observed in the cortex, while the lowest are in the pons. nih.gov In rats, the hippocampus shows approximately 30% higher uptake than the whole brain average shortly after injection. snmjournals.org
This time-dependent distribution allows for the calculation of important pharmacokinetic parameters, such as binding potential, which reflects the density of available receptors. Studies have shown that the regional brain distribution of [18F]Flumazenil correlates well with the known distribution of GABAA/benzodiazepine receptors. nih.govnih.gov
Experimental Methodologies in Preclinical Imaging
The preclinical evaluation of [18F]Flumazenil relies on a suite of advanced imaging and analytical techniques to characterize its behavior in vivo and ex vivo.
NanoPET/CT Imaging
NanoPET/CT (Positron Emission Tomography/Computed Tomography) imaging is a powerful in vivo tool used in preclinical research to visualize and quantify the distribution of [18F]Flumazenil in small animals with high resolution. researchgate.netnih.govpreprints.orgpreprints.org This technology allows for dynamic scanning, capturing the tracer's uptake and clearance over time in various brain regions. mdpi.comnih.gov
In studies involving rat models, NanoPET/CT has been instrumental in demonstrating the regional distribution of GABAA receptors. nih.govpreprints.org For instance, images acquired 30-40 minutes post-injection clearly show higher accumulation of [18F]Flumazenil in the prefrontal cortex, cortex, amygdala, and hippocampus, areas known for high GABAA receptor density. preprints.orgpreprints.orgresearchgate.net This technique has also been used to study disease models, such as anxiety, where it revealed a global reduction in GABAA receptor availability in fear-conditioned rats compared to controls. mdpi.comnih.gov Furthermore, NanoPET/CT is employed in blocking studies to confirm the specificity of [18F]Flumazenil binding. mdpi.com
Ex Vivo Autoradiography
Ex vivo autoradiography is a complementary technique to in vivo imaging that provides a high-resolution snapshot of the regional distribution of a radiotracer in the brain at a specific time point after injection. researchgate.netnih.govpreprints.org This method involves administering [18F]Flumazenil to an animal, and after a set period, the brain is removed, sectioned, and exposed to a sensitive film or phosphor imaging plate to visualize the radioactivity.
This technique has been used to confirm the in vivo findings from PET imaging. For example, autoradiograms of rat brains taken 30 minutes after [18F]Flumazenil injection show intense accumulation in the prefrontal cortex, cortex, hippocampus, and amygdala, consistent with the known high densities of GABAA receptors in these areas. nih.gov Ex vivo autoradiography is also valuable for validating the specific binding of the tracer. In blocking studies, pre-treatment with a non-radioactive GABAA receptor agonist like diazepam leads to a marked decrease in [18F]Flumazenil accumulation across all brain regions, as visualized by autoradiography. researchgate.netmdpi.comnih.gov
Whole-Body Imaging for Biodistribution Studies
Biodistribution data for [18F]Flumazenil and its derivatives show that after intravenous injection, the tracer is distributed throughout the body. While there is significant brain uptake, radioactivity is also observed in other organs. koreamed.org Studies in mice have quantified the percentage of the injected dose per gram of tissue (%ID/g) in various organs, providing a comprehensive picture of the tracer's distribution. For example, one study reported brain uptake of a [18F]Flumazenil derivative at 10, 30, and 60 minutes post-injection to be 2.5 ± 0.37, 2.2 ± 0.26, and 2.1 ± 0.11 %ID/g, respectively. koreamed.org These studies are crucial for assessing the tracer's suitability for clinical use by providing information on its metabolic stability and excretion routes. preprints.org
Influence of Anesthetic Agents on Tracer Binding and Distribution
Anesthetic agents are often necessary for preclinical PET imaging studies in animals to prevent movement artifacts. However, it is crucial to recognize that these agents can significantly influence the binding and distribution of [18F]Flumazenil, as many anesthetics interact with the GABAA receptor system. nih.govresearchgate.netnih.gov
Studies have shown that anesthesia can have pronounced effects on [18F]Flumazenil uptake in the brain. nih.govresearchgate.netnih.gov For example, in mice, PET images revealed persistently high uptake of the tracer in the brains of animals anesthetized with isoflurane or a ketamine/dexmedetomidine (B676) mixture, whereas uptake was much lower in awake animals. nih.govresearchgate.net The apparent volume of distribution (VT*), a measure related to receptor binding, was found to be twofold higher in the hippocampus of mice treated with isoflurane or dexmedetomidine compared to awake mice. nih.govresearchgate.net
Interestingly, an anesthetic dose of a ketamine/dexmedetomidine mixture did not alter the initial peak uptake of [18F]Flumazenil in the hippocampus compared to awake mice, but it did significantly enhance the retention of the tracer at later time points. nih.gov These findings underscore the importance of careful consideration and reporting of the anesthetic protocol used in preclinical [18F]Flumazenil imaging studies, as it can significantly impact the interpretation of the results. nih.govresearchgate.netnih.gov
Quantitative Analysis and Tracer Kinetic Modeling in Research Studies
Kinetic Modeling Approaches for Receptor Binding Quantification
Kinetic modeling of Flumazenil (B1672878) F-18 PET data provides a deeper understanding of the tracer's behavior in the brain, allowing for the quantification of specific binding to GABAA receptors. Several models, ranging in complexity, are utilized to estimate key parameters related to receptor density and affinity.
The Simplified Reference Tissue Model (SRTM) is a widely used non-invasive method for the quantification of neuroreceptor binding in PET studies. snmjournals.org This model does not require arterial blood sampling, which is a significant advantage in clinical research settings. snmjournals.orgnih.gov The SRTM assumes a two-tissue compartment model in the target region and a one-tissue compartment model in a reference region that is devoid of specific receptor binding. For Flumazenil F-18 studies, the pons is consistently used as the reference region due to its negligible density of GABAA receptors. nih.govresearchgate.net
The primary outcome of the SRTM is the non-displaceable binding potential (BPND), which is a measure of the ratio of the density of available receptors (Bmax) to the apparent dissociation constant (Kd) of the radiotracer. Parametric images of BPND can be generated, providing a voxel-wise map of receptor availability throughout the brain. nih.gov Studies have demonstrated the successful application of SRTM to generate parametric images of [¹⁸F]Flumazenil BPND, which have been used to localize the epileptogenic zone in patients with temporal lobe epilepsy. snmjournals.orgnih.gov
Binding Potential (BPND) of this compound in Healthy Controls Using SRTM
| Brain Region | BPND (mean ± SD) | Reference |
|---|---|---|
| Hippocampus | 2.5 ± 0.4 | nih.gov |
| Anterior Cingulate | 2.8 ± 0.5 | nih.gov |
| Posterior Cingulate | 3.0 ± 0.6 | nih.gov |
| Frontal Cortex | 2.9 ± 0.5 | researchgate.net |
| Temporal Cortex | 2.7 ± 0.4 | researchgate.net |
| Occipital Cortex | 3.1 ± 0.5 | researchgate.net |
| Cerebellum | 2.1 ± 0.3 | researchgate.net |
The Partial Saturation Model (PSM) is a method that allows for the separate estimation of receptor density (Bmax) and the apparent affinity of the radiotracer (1/Kd) from a single PET experiment. nih.gov This approach involves the administration of a bolus of the radiotracer with a relatively low specific activity, leading to a partial saturation of the target receptors. The subsequent dynamic changes in tracer concentration in both the target and a reference region are then used to derive Bmax and Kd. nih.gov
While the PSM has been successfully applied in studies using [¹¹C]flumazenil, its application with [¹⁸F]Flumazenil is less documented in the literature. nih.gov The principle, however, remains the same. The model relies on creating a state of transient equilibrium where the binding parameters can be estimated. This method is particularly valuable as it can provide more detailed information about the receptor system than the BPND alone, which is a composite measure. A study using a two-injection protocol with [¹¹C]flumazenil, a conceptually similar approach to creating different levels of receptor saturation, reported Bmax and Kd values in various brain regions. researchgate.net
Receptor Density (Bmax) and Dissociation Constant (Kd) of Flumazenil in Healthy Volunteers
Data derived from studies using [¹¹C]flumazenil, illustrating the potential application for [¹⁸F]Flumazenil.
| Brain Region | Bmax (nmol/L) | Kd (nmol/L) | Reference |
|---|---|---|---|
| Occipital Cortex | 100 ± 25 | 8.9 ± 1.0 | researchgate.net |
| Cerebellum | 64 ± 18 | 8.9 ± 1.0 | researchgate.net |
| Thalamus | 38 ± 5.5 | 8.9 ± 1.0 | researchgate.net |
| Cerebral Cortex | 62-73 | 12-15 | nih.gov |
Compartmental models are the most complex and comprehensive methods for analyzing dynamic PET data. These models describe the exchange of the tracer between different physiological compartments, such as plasma, free tissue, and specifically bound tissue. For this compound, a reversible two-tissue compartment model (2TCM) is often appropriate, which yields micro-parameters such as K₁, k₂, k₃, and k₄. nih.gov These parameters represent the rates of tracer transport between compartments.
From these micro-parameters, macro-parameters like the total distribution volume (VT) can be calculated, which is related to the binding potential. While providing detailed kinetic information, compartmental models typically require arterial blood sampling to obtain the arterial input function, which describes the delivery of the tracer to the brain. nih.gov In a comparative study, a 3-compartment model was favored in benzodiazepine (B76468) receptor-rich regions like the neocortex for both [¹¹C]flumazenil and [¹⁸F]flumazenil, while a 2-compartment model was sufficient for the pons. nih.gov
Kinetic Parameters from Compartmental Modeling of [¹⁸F]Flumazenil
Illustrative values based on comparative studies with [¹¹C]Flumazenil.
| Parameter | Description | Typical Value Range |
|---|---|---|
| K₁ (ml/cm³/min) | Rate of transfer from plasma to the free compartment in tissue | 0.3 - 0.6 |
| k₂ (min⁻¹) | Rate of transfer from the free compartment back to plasma | 0.1 - 0.3 |
| k₃ (min⁻¹) | Rate of transfer from the free to the specifically bound compartment | 0.1 - 0.5 |
| k₄ (min⁻¹) | Rate of transfer from the specifically bound to the free compartment | 0.05 - 0.2 |
Metabolic Profiling of [18F]Flumazenil
Understanding the metabolic fate of [18F]Flumazenil is essential for the accurate interpretation of PET data, as the presence of radiolabeled metabolites in the plasma can confound kinetic modeling.
Identification of Metabolites in Animal Hepatic Systems (e.g., Liver Homogenate, Microsomes)
Studies using rat hepatic systems have been instrumental in identifying the metabolites of flumazenil. These investigations typically employ techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry.
In rat liver homogenate, a significant biotransformation of flumazenil has been observed. Research shows that approximately 50% of flumazenil is metabolized within 60 minutes, and this increases to about 65% after 4 hours. researchgate.netresearchgate.netpreprints.org The primary metabolite identified in this system is a methyl transesterification product of flumazenil, designated as M1. researchgate.netpreprints.orgnih.gov
In the rat liver microsomal system, which contains a high concentration of drug-metabolizing enzymes, two different metabolites have been identified. researchgate.netpreprints.orgnih.gov These are the carboxylic acid form (M2) and the hydroxylated ethylester form (M3) of flumazenil. researchgate.netpreprints.orgnih.gov After a 120-minute incubation in rat liver microsomes, only about 22% of the initial amount of flumazenil remains, with the major metabolite being M2, which increases by 72% over this period. preprints.orgpreprints.org
The findings from these metabolic studies are summarized in the table below.
| System | Incubation Time | % Biotransformation | Identified Metabolites | Chemical Nature |
| Rat Liver Homogenate | 60 minutes | ~50% | M1 | Methyl transesterification product |
| Rat Liver Homogenate | 4 hours | ~65% | M1 | Methyl transesterification product |
| Rat Liver Microsomes | 120 minutes | ~78% | M2 (major), M3 (minor) | Carboxylic acid (M2), Hydroxylated ethylester (M3) |
This table details the biotransformation of flumazenil and its identified metabolites in different rat hepatic systems.
Analytical Techniques for Metabolite Identification (e.g., LC-Tandem Mass Spectrometry, HPLC)
The identification and quantification of this compound (¹⁸F-Flumazenil) metabolites are critical for the accurate interpretation of positron emission tomography (PET) data, as the presence of radiolabeled metabolites can interfere with the signal from the parent compound. Various advanced analytical techniques are employed in research to separate and identify these metabolites from the unchanged tracer in biological samples, primarily plasma. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone methods for this purpose. nih.govpreprints.orgnih.gov
Research studies have established robust procedures for metabolite analysis. A common approach involves reversed-phase HPLC (RP-HPLC) coupled with electrospray ionization triple quadrupole tandem mass spectrometry (ESI-QqQ-MS). preprints.orgresearchgate.net This combination allows for both the separation of compounds based on their physicochemical properties and their subsequent identification based on mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net Sample preparation typically involves precipitating plasma proteins with a solvent like acetonitrile (B52724), followed by evaporation and reconstitution in a suitable solvent such as methanol (B129727). nih.gov
In one analytical method, a mobile phase consisting of 50 mM ammonium (B1175870) formate (B1220265) and methanol (58:42, v/v) was used for HPLC separation. nih.gov The subsequent analysis by tandem mass spectrometry helps in the structural elucidation of the metabolites. For instance, analysis of flumazenil fragments in one study showed the most abundant product ions at m/z 258 and 276, originating from the parent molecular ion of m/z 304. researchgate.net These techniques are sensitive enough to be valid for both non-radioactive ('cold') and radiolabeled compounds. nih.gov Through these methods, researchers have successfully identified various metabolites in preparations from rat and human liver microsomes, including hydroxylated and dealkylated forms of the compound. nih.gov
Table 1: HPLC and Tandem Mass Spectrometry Parameters for Flumazenil Biotransformation Analysis This table is interactive. Users can sort and filter the data.
| Parameter | Specification |
|---|---|
| Analytical Column | ZORBAX Eclipse XDB-C18 (100 × 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate (B1210297) aqueous buffer and Acetonitrile (ACN) |
| Detection Wavelength | 250 nm (Diode Array Detector - DAD) |
| Mass Spectrometry | Electrospray Ionization Triple Quadrupole (ESI-QqQ MS) |
| Limit of Detection | 0.1 ppm |
| Limit of Quantification | 0.4 ppm |
Data sourced from a study on flumazenil biotransformation in hepatic matrices. researchgate.net
In Vivo vs. Ex Vivo Metabolism Observations
Comparing metabolic profiles from in vivo (within a living organism) and ex vivo (outside a living organism) studies provides a comprehensive understanding of a tracer's behavior. In vivo studies reveal the real-time biodistribution and metabolic fate of ¹⁸F-Flumazenil in a complete biological system, while ex vivo and in vitro analyses using tissue preparations allow for the precise identification of metabolic pathways and products in a controlled environment. preprints.orgucl.ac.be
Ex Vivo and In Vitro Findings
Ex vivo studies often utilize liver preparations, as the liver is the primary site of metabolism for flumazenil. nih.govpreprints.org In studies using rat liver homogenates, approximately 50% of flumazenil was found to be biotransformed within 60 minutes. preprints.orgnih.govresearchgate.net These experiments led to the identification of specific metabolites. For example, in a rat liver homogenate system, a methyl transesterification product (M1) was identified. preprints.orgresearchgate.net In a rat liver microsome system, which contains many of the drug-metabolizing enzymes, two different metabolites were identified: a carboxylic acid form (M2) and a hydroxylated ethylester form (M3). preprints.orgnih.govresearchgate.net These findings demonstrate the specific enzymatic processes involved in flumazenil's breakdown.
Table 2: Metabolites of Flumazenil Identified in Ex Vivo Rat Liver Preparations This table is interactive. Users can sort and filter the data.
| Preparation | Metabolite ID | Identified Compound |
|---|---|---|
| Rat Liver Homogenate | M1 | Methyl transesterification product |
| Rat Liver Microsomes | M2 | Carboxylic acid form |
| Rat Liver Microsomes | M3 | Hydroxylated ethylester form |
Data from studies analyzing flumazenil biotransformation. preprints.orgnih.govresearchgate.net
In Vivo Observations
In vivo PET studies in both animals and humans confirm that ¹⁸F-Flumazenil is metabolized rapidly. ucl.ac.beresearchgate.net In humans, polar (hydrophilic) metabolites accounted for about 50-60% of the total radioactivity in plasma just 5 minutes after injection, increasing to 80-90% by 20 minutes. researchgate.net This rapid metabolism results in a fast clearance of the tracer from the blood. nih.gov These polar metabolites typically cannot cross the blood-brain barrier, meaning that the radioactivity measured in the brain is assumed to originate almost entirely from the parent, unmetabolized ¹⁸F-Flumazenil. ucl.ac.be
Despite the rapid formation of metabolites in the bloodstream, in vivo nanoPET/CT imaging in rats shows significant and specific uptake of ¹⁸F-Flumazenil in brain regions with high densities of GABA-A receptors, such as the amygdala, prefrontal cortex, cortex, and hippocampus. preprints.orgnih.govmdpi.com This indicates that the tracer effectively reaches its target in the brain before being fully metabolized systemically. The biodistribution of radioactivity is tracked over time, showing a swift decline in the blood. preprints.orgnih.gov For example, the percentage of injected dose per gram (%ID/g) in the blood of rats dropped dramatically from 5.47 at 5 minutes to 0.07 at 30 minutes post-injection. nih.gov Ex vivo biodistribution studies, where tissues are collected and analyzed after in vivo tracer administration, have confirmed these PET findings, showing high tracer accumulation in target brain regions. preprints.orgnih.gov
The comparison between in vivo and ex vivo binding assays highlights important methodological considerations. Studies using tritiated flumazenil ([³H]flumazenil) have shown that ex vivo methods can sometimes underestimate receptor occupancy, likely due to the tracer dissociating from its binding site during the sample preparation and incubation period. nih.gov This underscores the value of integrating findings from both in vivo imaging and ex vivo tissue analysis for a complete picture of the tracer's kinetic profile.
Table 3: Ex Vivo Biodistribution of ¹⁸F-Flumazenil in Rat Blood (%ID/g) This table is interactive. Users can sort and filter the data.
| Time Post-Injection | % Injected Dose per Gram (%ID/g) |
|---|---|
| 5 min | 5.47 ± 0.56 |
| 10 min | 0.99 ± 0.42 |
| 30 min | 0.07 ± 0.07 |
| 60 min | 0.10 ± 0.11 |
| 120 min | 0.03 ± 0.04 |
| 240 min | 0.01 ± 0.01 |
Values represent mean ± standard deviation. nih.gov
Future Directions in 18f Flumazenil Research
Development of Novel Radioligands for GABAA Subtype Selectivity
The development of subtype-selective PET ligands would allow for a more nuanced understanding of the GABAergic system's role in health and disease. For instance, the α5 subtype of the GABAA receptor is highly concentrated in the hippocampus and has been implicated in learning and memory. nih.govresearchgate.netresearchgate.net A radioligand with selectivity for the α5 subtype could provide invaluable insights into cognitive disorders like Alzheimer's disease and mild cognitive impairment. ingentaconnect.com Similarly, developing ligands that target other subtypes, such as those containing α1, α2, or α3 subunits, could enhance our understanding and treatment of anxiety disorders, epilepsy, and schizophrenia. google.com
Several compounds have been identified that show selectivity for different GABAA receptor subtypes. jneurosci.orgnih.gov For example, L-655,708 has been identified as a ligand with selectivity for the α5 subunit. nih.govresearchgate.net The challenge lies in radiolabeling these selective compounds with suitable positron-emitting isotopes like fluorine-18 (B77423), while maintaining their selectivity and pharmacokinetic properties for successful PET imaging. The pursuit of such novel radioligands represents a critical frontier in molecular neuroimaging.
Advanced Radiochemistry Techniques for Improved Production and Automation
The widespread clinical and research application of [18F]Flumazenil has been somewhat hampered by challenges in its radiochemical synthesis, which have often been characterized by low and variable yields. snmjournals.orgsnmjournals.org Consequently, a key area of ongoing research is the development of more robust, efficient, and automated methods for its production.
Historically, the synthesis of [18F]Flumazenil often involved nucleophilic substitution on a nitro-precursor, a method known for its poor reproducibility and low yields. snmjournals.orgmdpi.com To address these limitations, researchers have explored alternative precursors and reaction conditions. The use of diaryliodonium salt precursors has shown considerable promise, leading to significantly higher and more consistent radiochemical yields. snmjournals.orgrsc.orgsnmjournals.orgpsu.edu
Another significant advancement is the application of copper-mediated radiofluorination. mdpi.comnih.govcardiff.ac.uk This technique has been successfully used with both boronic ester and stannyl (B1234572) precursors to produce [18F]Flumazenil with good yields and high purity. mdpi.comnih.govnih.gov These newer methods are also more amenable to automation, which is crucial for producing the multi-patient doses required for routine clinical use and large-scale research studies. snmjournals.orgnih.govnih.gov The development of fully automated, cassette-based synthesis modules simplifies the production process, reduces operator radiation exposure, and ensures consistent product quality that meets Good Manufacturing Practice (GMP) standards. nih.gov
Table 1: Comparison of [18F]Flumazenil Production Methods
| Precursor Type | Method | Reported Decay-Corrected Yield | Synthesis Time | Automation Platform | Reference |
|---|---|---|---|---|---|
| Nitro-precursor | Nucleophilic Substitution | 15-20% | 90 min | Tracerlab FX-FN | mdpi.com |
| Iodonium (B1229267) Salt | Aromatic Fluorination | 53.2 ± 6.2% | Not specified | GE TracerLab FX-FN | snmjournals.org |
| Iodonium Salt | Aromatic Fluorination | ~12-15% | 70 min | TracerLab FX-FN | snmjournals.org |
| Diaryliodonium Tosylate | Aromatic Fluorination | 63.5 ± 3.2% | 60.0 ± 1.1 min | Automated module | rsc.orgpsu.edu |
| Stannyl Precursor | Copper-Mediated Fluorination | 22.2 ± 2.7% | 80 min | iPhase FlexLab | mdpi.comnih.gov |
| Boronate Ester | Copper-Mediated Fluorination | 35 ± 5% | ~55 min | Trasis AllinOne (AIO) | nih.gov |
Integration with Multimodal Imaging Research
The full potential of [18F]Flumazenil PET is realized when it is integrated with other imaging modalities, providing a more comprehensive picture of brain structure and function. bohrium.com Combining PET with magnetic resonance imaging (MRI) is particularly powerful. researchgate.net Simultaneous PET/MRI allows for the precise co-registration of functional PET data with high-resolution anatomical information from MRI. researchgate.net This is invaluable for accurately localizing changes in GABAA receptor density within specific brain regions and correlating these changes with structural abnormalities. snmjournals.orgnih.gov
Furthermore, combining [18F]Flumazenil PET with functional MRI (fMRI) opens up exciting possibilities for investigating the relationship between neurotransmitter systems and brain activity. researchgate.netnih.gov For example, studies have used this multimodal approach to explore how baseline GABAA receptor density influences the brain's response to various tasks, such as those involving internal and external awareness. researchgate.netnih.gov This integration allows researchers to link the molecular information provided by PET with the dynamic network-level information from fMRI, offering deeper insights into the neurochemical basis of brain function and dysfunction. Future research will likely see an expansion of these multimodal studies to investigate a wider range of cognitive processes and pathological conditions.
Further Elucidation of Neurotransmitter System Dysregulation in Preclinical Models
Preclinical animal models are indispensable for investigating the fundamental mechanisms of neurological and psychiatric disorders. nih.gov [18F]Flumazenil PET imaging in these models provides a powerful tool to study the in-vivo status of the GABAergic system and its dysregulation in disease states. nih.govpreprints.org
For example, animal models of anxiety have been used to demonstrate how fear conditioning can lead to alterations in GABAA receptor distribution in brain regions like the amygdala, prefrontal cortex, and hippocampus. mdpi.comnih.gov Similarly, in preclinical models of epilepsy, [18F]Flumazenil PET can be used to track changes in GABAA receptor density during the development of the disease and to evaluate the efficacy of potential therapeutic interventions. preprints.org
Future research in this area will likely involve the use of more sophisticated animal models that more accurately replicate the complex pathologies of human brain disorders. The use of [18F]Flumazenil PET in these models, particularly in longitudinal studies, will be crucial for understanding the temporal dynamics of GABAergic system alterations and for testing the effects of novel therapeutic strategies. Furthermore, combining [18F]Flumazenil imaging with other techniques, such as in-vivo microdialysis or optogenetics, in preclinical models will allow for an even more detailed dissection of the role of the GABAergic system in health and disease.
Q & A
Basic Research Questions
Q. What are the primary synthesis methodologies for [18F]Flumazenil, and how do they address challenges in radiochemical yield and reproducibility?
- Methodological Answer : The automated synthesis of [18F]Flumazenil via copper-mediated 18F-fluorination of a boronate precursor on a Trasis AllinOne platform achieves high reproducibility across facilities. Key parameters include precursor concentration (optimized at 5 mg/mL), reaction temperature (110°C), and purification via semi-preparative HPLC. This protocol yields 8.0 ± 1 GBq (n = 3) with a 55-minute synthesis time, meeting European Pharmacopoeia standards. Cross-validation between independent labs ensures consistency in multi-patient dose production .
Q. How does the pharmacokinetic profile of [18F]Flumazenil influence its utility in longitudinal PET imaging compared to carbon-11 labeled analogs?
- Methodological Answer : The 110-minute half-life of F-18 permits extended imaging windows and logistical flexibility, unlike C-11 (20-minute half-life). This enables delayed scanning protocols (e.g., 60–90 minutes post-injection) to improve target-to-background ratios in GABA-A receptor studies. However, researchers must account for slower clearance kinetics in dynamic modeling compared to C-11 .
Q. What experimental controls are critical when validating [18F]Flumazenil binding specificity to GABA-A receptors in preclinical models?
- Methodological Answer : Include (1) blocking studies with unlabeled flumazenil (1 mg/kg) to confirm displaceable binding, (2) reference region normalization (e.g., cerebellum) to minimize vascular contributions, and (3) ex vivo autoradiography for spatial correlation. Validate receptor density correlations using immunohistochemistry in postmortem tissues .
Advanced Research Questions
Q. What statistical approaches mitigate partial volume effects (PVE) in quantitative [18F]Flumazenil PET imaging of small brain regions?
- Methodological Answer : Apply contrast recovery coefficient (CRC) maps derived from sphere phantoms (e.g., 7.86–37 mm diameters) to correct regional uptake values. Use MRD85 reconstruction parameters to balance noise (<5% coefficient of variation) and resolution. For subcortical regions, implement voxel-wise PVC algorithms (e.g., Müller-Gärtner method) using co-registered MRI .
Q. How can researchers resolve discrepancies between in vivo [18F]Flumazenil PET data and postmortem autoradiography in neurodegenerative models?
- Methodological Answer : Perform multi-modal co-registration of PET/MRI with histology sections, adjusting for tissue shrinkage (∼15–20%). Quantify regional binding potential (BPND) using Logan graphical analysis with arterial input. Address PVE by applying region-specific recovery coefficients validated in phantom studies .
Q. What multi-center study design considerations ensure consistent [18F]Flumazenil quantification across PET/CT platforms?
- Methodological Answer : Standardize (1) reconstruction algorithms (e.g., OSEM with 4 iterations, 16 subsets), (2) scanner calibration using uniform phantoms, and (3) kinetic modeling parameters (e.g., two-tissue compartment model). Conduct cross-site phantom validation with traceable reference sources to harmonize SUV values .
Q. How should investigators optimize scan duration and temporal sampling for dynamic [18F]Flumazenil PET to balance radiation exposure and kinetic modeling precision?
- Methodological Answer : Use a 90-minute dynamic protocol with frame durations: 10×30s, 5×60s, 5×120s, and 5×300s. Employ population-based input functions to reduce arterial sampling. Validate with Akaike information criterion (AIC) to select optimal kinetic models (e.g., reversible two-tissue vs. one-tissue) .
Data Analysis & Reporting Guidelines
- Handling Raw Data : Store raw sinograms and list-mode data for retrospective reconstruction. Processed data (SUV, BPND) should include error margins (e.g., ±1 SD) and adhere to instrument precision limits (e.g., ≤3 significant figures) .
- Statistical Reporting : Use ANOVA for multi-group comparisons, reporting exact p-values (e.g., p=0.032) and effect sizes (Cohen’s d). Avoid "significant" without statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
